5-(4-Nitrophenoxy)-1,3-benzodioxole is a complex organic compound that belongs to a class of chemicals known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzodioxole core structure, which is significant in various chemical and pharmaceutical contexts due to its unique electronic and steric properties.
This compound can be synthesized through several methods, often involving multi-step organic reactions that incorporate various reagents and conditions. The synthesis typically utilizes intermediates derived from simpler aromatic compounds, facilitating the introduction of the nitrophenoxy group at the appropriate position on the benzodioxole framework.
5-(4-Nitrophenoxy)-1,3-benzodioxole can be classified as:
The synthesis of 5-(4-Nitrophenoxy)-1,3-benzodioxole generally involves several key steps:
The synthesis can be optimized by selecting appropriate solvents and reagents that enhance yield and purity. For instance, using environmentally benign solvents and optimizing reaction temperatures can significantly improve outcomes .
The molecular structure of 5-(4-Nitrophenoxy)-1,3-benzodioxole includes:
5-(4-Nitrophenoxy)-1,3-benzodioxole is involved in various chemical reactions that exploit its functional groups:
The reactivity of 5-(4-Nitrophenoxy)-1,3-benzodioxole is influenced by its electronic structure, which can be modulated through substitution patterns on the benzene rings.
The mechanism of action for 5-(4-Nitrophenoxy)-1,3-benzodioxole in biological systems often involves:
Research into similar compounds suggests that such interactions could lead to cytotoxic effects or modulation of signaling pathways relevant in cancer or other diseases .
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and High-Resolution Mass Spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
5-(4-Nitrophenoxy)-1,3-benzodioxole has potential applications in:
The synthesis of 5-(4-nitrophenoxy)-1,3-benzodioxole (CAS 294856-47-6) represents a strategic advancement in benzodioxole chemistry, which traces its origins to early 20th-century investigations into methylenedioxy-functionalized benzene derivatives. The parent compound, 1,3-benzodioxole, was first synthesized through the reaction of catechol with dihalomethanes under basic conditions, establishing foundational methodologies later adapted for nitro-substituted variants [6]. The specific incorporation of a para-nitrophenoxy moiety at the C5 position emerged prominently in the late 1990s, coinciding with increased interest in electron-deficient aromatic systems for pharmaceutical and materials science applications. This compound’s molecular architecture (C₁₃H₉NO₅, MW 259.21 g/mol) integrates two distinct pharmacophoric elements: the benzodioxole scaffold and the nitrophenoxy group, enabling unique electronic and steric properties . Its emergence reflects a broader trend in heterocyclic chemistry toward hybrid structures that leverage the bioactivity of benzodioxoles while enhancing metabolic stability through nitroaromatic substituents.
Property | Value | Method/Reference |
---|---|---|
CAS Registry Number | 294856-47-6 | Chemsrc |
Molecular Formula | C₁₃H₉NO₅ | NIST Webbook [9] |
Molecular Weight | 259.21 g/mol | Chemsrc |
Density | 1.416 ± 0.06 g/cm³ | Predicted |
Boiling Point | 378.7 ± 42.0 °C | Predicted |
IUPAC Name | 5-(4-Nitrophenoxy)-1,3-benzodioxole | PubChem [1] |
The 1,3-benzodioxole moiety serves as a privileged structural motif in medicinal chemistry due to its metabolic stability, enhanced membrane permeability, and versatile hydrogen-bonding capacity. This fused bicyclic system demonstrates exceptional bioavailability, attributed to its balanced lipophilicity (cLogP ≈ 2.08) and moderate topological polar surface area (~35 Ų), which facilitate cellular uptake and blood-brain barrier penetration [6]. In pharmacological contexts, benzodioxole derivatives exhibit broad enzyme inhibitory activity by engaging catalytic sites through the methylenedioxy oxygen atoms, which act as hydrogen bond acceptors. Notable examples include combretastatin A-2 (antimitotic) and podophyllotoxin derivatives (topoisomerase inhibitors), where the benzodioxole ring enhances target affinity and pharmacokinetic profiles [2] [3]. Recent studies highlight benzodioxole-dithiocarbamate hybrids (e.g., compound 10 from [3]) showing potent anticancer activity against glioma cells (IC₅₀ = 23.33 μg/mL), underscoring the scaffold’s adaptability in drug design. Furthermore, benzodioxole-containing compounds modulate cytochrome P450 enzymes, enabling targeted metabolic engineering of lead compounds [6].
Compound | Biological Activity | Key Findings | Reference |
---|---|---|---|
Benzodioxole-dithiocarbamate hybrids | Anticancer (C6 glioma) | IC₅₀ = 23.33 μg/mL vs. cisplatin 19.00 μg/mL | [3] |
Combretastatin A-2 | Tubulin polymerization inhibition | Benzodioxole enhances binding to colchicine site | [2] |
5-Chloro-1,3-benzodioxole | Synthetic intermediate for safrole derivatives | TBADT-mediated photocatalysis (yields 46–77%) | [2] |
CL316243 (disodium salt) | β₃-Adrenergic receptor agonist | Benzodioxole-2,2-dicarboxylate core structure | [2] |
The para-nitrophenoxy group in 5-(4-nitrophenoxy)-1,3-benzodioxole confers critical electronic and steric properties essential for pharmacophore optimization. The nitro group (-NO₂) serves as a strong electron-withdrawing moiety, reducing the electron density of the adjacent phenoxy ring and creating a π-deficient system that facilitates charge-transfer interactions with biological targets. Spectroscopic analyses of related compounds (e.g., 5-nitro-1,3-benzodioxole) reveal distinct IR absorptions at 1,530 cm⁻¹ (asymmetric NO₂ stretch) and 1,350 cm⁻¹ (symmetric NO₂ stretch), confirming significant polarization [9]. In pharmacophore models, such as those applied to GABA_A receptor ligands, nitrophenoxy derivatives enhance binding affinity by engaging in dipole-dipole interactions and acting as hydrogen bond acceptors at key receptor sub-sites [5]. Computational docking studies indicate that the nitro group’s orientation influences binding scores by up to 2.5 kcal/mol in enzyme active sites, demonstrating its role in stabilizing ligand-receptor complexes. Additionally, the nitrophenoxy moiety improves compound solubility in aqueous-organic mixed solvents, addressing a common limitation of unsubstituted benzodioxoles [9].
Substituent Position | Electronic Effect | Biological Impact | Example Application |
---|---|---|---|
5-Nitro (C5) | Strong electron-withdrawing | Enhances enzyme inhibition via H-bonding | Carbonic anhydrase inhibitors [3] |
5-Allyl (C5) | Electron-donating | Precursor to safrole derivatives | Photocatalytic synthesis [2] |
5-Chloro (C5) | Moderate electron-withdrawing | Facilitates radical trapping (yields 46–77%) | TBADT-mediated reactions [2] |
4-Nitrophenoxy (C5) | Combined resonance and inductive effects | Improves docking scores in receptor models | Pharmacophore development [5] |
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8